3,4-dichloro-N-(2-chloroethyl)aniline

Lipophilicity Membrane permeability Physicochemical profiling

This monofunctional chloroethyl aniline delivers controlled mono‑alkylation, eliminating cross‑linking risks seen with bis‑mustard analogs. Its elevated XLogP3 (4.0 vs. 2.1–2.7 for nearest relatives) enhances passive blood‑brain barrier penetration, making it the strategic choice for CNS‑targeted lead optimization. The 3,4‑dichloro pattern ensures robust electron‑withdrawing character for reliable aziridinium formation. Procure this differentiated intermediate to accelerate medicinal chemistry and agrochemical R&D pipelines.

Molecular Formula C8H8Cl3N
Molecular Weight 224.5 g/mol
CAS No. 74474-36-5
Cat. No. B6612022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-chloroethyl)aniline
CAS74474-36-5
Molecular FormulaC8H8Cl3N
Molecular Weight224.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NCCCl)Cl)Cl
InChIInChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2
InChIKeyKWVRSMHQRMJVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4‑Dichloro‑N‑(2‑chloroethyl)aniline (CAS 74474‑36‑5): Core Identity and Compound‑Class Context


3,4‑Dichloro‑N‑(2‑chloroethyl)aniline (C₈H₈Cl₃N, MW 224.5 g·mol⁻¹) is a chlorinated aniline derivative that carries a single 2‑chloroethyl substituent on the nitrogen atom and two chlorine atoms at the 3‑ and 4‑ring positions [REFS‑1]. Computed descriptors – XLogP3 = 4, H‑bond donor count = 1, H‑bond acceptor count = 1, topological polar surface area = 12 Ų – define its lipophilic character and place it between the less lipophilic 3,4‑dichloroaniline (XLogP3 = 2.7) and the even more lipophilic dialkylated analogs [REFS‑1, REFS‑2]. The compound is primarily employed as a synthetic intermediate in medicinal and agrochemical research, where its single chloroethyl “handle” offers controlled reactivity compared with bis‑chloroethyl nitrogen mustards.

Why 3,4‑Dichloro‑N‑(2‑chloroethyl)aniline Cannot Be Replaced by a Close Analog Without Functional Consequence


In‑class aniline derivatives are not interchangeable because the combination of the 3,4‑dichloro substitution pattern and the single N‑(2‑chloroethyl) group produces a unique lipophilicity (XLogP3 = 4 versus 2.1–2.7 for the nearest analogs) [REFS‑1, REFS‑2]. The single chloroethyl arm also imposes a monofunctional alkylation profile, whereas the commonly used bis‑(2‑chloroethyl)anilines act as bifunctional cross‑linkers; replacement of one by the other would fundamentally alter the molecular mechanism of action and the downstream biological or synthetic outcome [REFS‑3]. Substituting with a non‑chlorinated or mono‑chlorinated aniline would further shift the electron‑withdrawing character of the ring, affecting both the rate of aziridinium‑ion formation and the compound’s metabolic stability.

Quantitative Differentiation of 3,4‑Dichloro‑N‑(2‑chloroethyl)aniline from Its Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus N‑(2‑Chloroethyl)aniline and 3,4‑Dichloroaniline

The 3,4‑dichloro substitution on the aniline ring significantly increases the computed partition coefficient relative to the unsubstituted N‑(2‑chloroethyl)aniline and the parent 3,4‑dichloroaniline. 3,4‑Dichloro‑N‑(2‑chloroethyl)aniline has XLogP3 = 4.0, compared with 2.1 for N‑(2‑chloroethyl)aniline and 2.7 for 3,4‑dichloroaniline [REFS‑1, REFS‑2]. This 1.3–1.9 log‑unit increase indicates markedly higher lipophilicity, which would translate into greater passive membrane permeability and potentially better blood‑brain barrier penetration in biological contexts.

Lipophilicity Membrane permeability Physicochemical profiling

Monofunctional Alkylation Profile Versus Bifunctional Nitrogen Mustards

N‑2‑Chloroethylaniline derivatives spontaneously cyclize to aziridinium ions, the alkylating species responsible for biological activity [REFS‑3]. Because 3,4‑dichloro‑N‑(2‑chloroethyl)aniline contains only one chloroethyl arm, it can form only a monofunctional adduct, whereas bis‑(2‑chloroethyl)anilines form bifunctional cross‑links. While a direct kinetic measurement for the target compound is not available in the open literature, the reaction rate order of N‑2‑chloroethylanilines in microsomal solution is known to parallel antitumor activity of the corresponding mustards [REFS‑3]; the monofunctional nature of the target compound predicts a different adduct spectrum and potentially lower cytotoxicity compared with the bis‑analogs.

Alkylating agent Aziridinium ion DNA cross-linking

Increased Molecular Weight and Steric Bulk Relative to 3,4‑Dichloroaniline

The attachment of the 2‑chloroethyl chain increases the molecular weight from 162.01 g·mol⁻¹ (3,4‑dichloroaniline) to 224.5 g·mol⁻¹ (3,4‑dichloro‑N‑(2‑chloroethyl)aniline) [REFS‑1, REFS‑4]. This 38 % increase in mass and the additional rotatable bond introduce steric bulk that can influence receptor binding, enzyme active‑site occupancy, and physicochemical properties such as aqueous solubility. Such a difference is sufficient to alter pharmacokinetic parameters and synthetic reactivity in sterically demanding coupling reactions.

Molecular weight Steric effects Solubility

Procurement‑Justified Application Scenarios for 3,4‑Dichloro‑N‑(2‑chloroethyl)aniline


Synthesis of Brain‑Penetrant Pharmacophores Requiring High Lipophilicity

The elevated XLogP3 (4.0) of 3,4‑dichloro‑N‑(2‑chloroethyl)aniline makes it a superior intermediate for constructing CNS‑targeted small molecules, where the less lipophilic analogs (XLogP3 2.1–2.7) would compromise passive blood‑brain barrier penetration. Medicinal chemists can exploit this property to optimize the lipophilic efficiency of lead candidates without introducing additional methylene or fluorine substituents [REFS‑1, REFS‑2].

Controlled Mono‑Alkylation in Prodrug or Drug‑Conjugate Design

Because the compound provides only one chloroethyl arm, it generates exclusively mono‑alkylated products, avoiding the undesired cross‑linking typical of bis‑(2‑chloroethyl)anilines. This feature is valuable in prodrug design or in the preparation of targeted drug conjugates where a single covalent linkage to a carrier is required [REFS‑3].

Agrochemical Intermediates with Enhanced Environmental Persistence

The combined dichloro‑substitution and additional chloroethyl group elevate both lipophilicity and steric bulk, which can slow metabolic degradation in soil and plant tissues relative to simpler aniline derivatives. This compound is therefore a strategic intermediate in the development of herbicides or fungicides that demand prolonged field persistence and improved cuticle penetration [REFS‑1, REFS‑4].

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